Mitiglinide

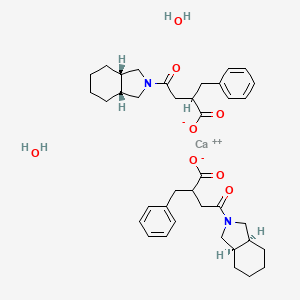

Beschreibung

Eigenschaften

IUPAC Name |

calcium;4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2/t2*15-,16+,17?;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVLNUAVAONTEW-YNVYZRHSSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CC[C@H]2CN(C[C@H]2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52CaN2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

704.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mitiglinide on the Kir6.2/SUR1 Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue of the glinide class, exerts its therapeutic effect in type 2 diabetes by modulating the activity of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel 6.2 (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. This compound selectively binds to the SUR1 subunit, initiating a cascade of events that culminates in insulin exocytosis. This guide provides a comprehensive technical overview of the molecular mechanism of this compound's action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Core Mechanism of Action

This compound's primary mechanism involves the inhibition of the Kir6.2/SUR1 K-ATP channel in pancreatic β-cells.[1][2][3][4] Under resting conditions, these channels are open, allowing potassium ion efflux and maintaining a hyperpolarized state of the cell membrane. By binding to the SUR1 subunit, this compound induces a conformational change that leads to the closure of the Kir6.2 pore.[4][5] This inhibition of potassium efflux results in membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.[1][4][6][7][8]

Binding Site and Selectivity

Cryo-electron microscopy studies have revealed that this compound binds to a site within the transmembrane domains of the SUR1 subunit, specifically within a common binding pocket for insulin secretagogues.[5] This binding site is located in the A-site of SUR1 and is surrounded by transmembrane helices TM7, TM8, TM16, and TM17.[5] this compound's interaction with SUR1 locks the receptor in an inward-facing conformation, which is non-conductive for potassium ions.[5]

This compound exhibits high selectivity for the pancreatic β-cell K-ATP channel (Kir6.2/SUR1) over channels found in cardiac and smooth muscle (Kir6.2/SUR2A and Kir6.2/SUR2B).[1][2][3][9] This selectivity is attributed to specific amino acid residues within the SUR1 binding pocket that differ from those in SUR2A and SUR2B, leading to a significantly higher binding affinity for SUR1.[5]

Quantitative Data

The interaction of this compound with the Kir6.2/SUR1 complex has been quantified through various electrophysiological and binding studies. The following tables summarize key quantitative data from the literature.

| Parameter | Kir6.2/SUR1 | Kir6.2/SUR2A | Kir6.2/SUR2B | Cell System | Reference |

| IC50 (High-Affinity Site) | 4 nM | 3 µM | 5 µM | Xenopus oocytes | [1][3] |

| IC50 | 100 nM | > 10 µM | > 10 µM | COS-1 cells | [2][10] |

| IC50 ([3H]glibenclamide displacement) | 280 nM | - | - | COS-1 cells | [2] |

| IC50 ([3H]-GBM displacement) | 13 nM | - | - | HIT-15 cells | [8] |

Table 1: Inhibitory Concentrations (IC50) of this compound on Different K-ATP Channel Subtypes.

| Parameter | Value | Method | Reference |

| Hill Coefficient (Kir6.2/SUR1, high-affinity site) | 0.7 ± 0.2 | Electrophysiology | [1] |

| Percentage of Block (Kir6.2/SUR1, high-affinity site) | 45 ± 3% | Electrophysiology | [1] |

Table 2: Additional Pharmacodynamic Parameters of this compound on Kir6.2/SUR1 Channels.

Signaling Pathway and Experimental Workflow

This compound-Induced Insulin Secretion Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to the Kir6.2/SUR1 complex in a pancreatic β-cell.

Caption: Signaling pathway of this compound-induced insulin secretion.

Experimental Workflow for Characterizing this compound's Effect

This diagram outlines a typical experimental workflow to investigate the effects of this compound on the Kir6.2/SUR1 channel.

Caption: Workflow for studying this compound's action on K-ATP channels.

Experimental Protocols

Electrophysiological Analysis using Patch-Clamp

This protocol is a generalized procedure for recording K-ATP channel currents in a heterologous expression system.

Objective: To measure the inhibitory effect of this compound on Kir6.2/SUR1 channel currents.

Materials:

-

Cells: Xenopus oocytes or a mammalian cell line (e.g., COS-1, HEK293).

-

cDNA: Plasmids containing the coding sequences for Kir6.2 and SUR1.

-

Transfection Reagent: Appropriate for the chosen cell line.

-

Patch-Clamp Setup: Amplifier, micromanipulator, microscope, data acquisition system.

-

Borosilicate Glass Capillaries: For pulling micropipettes.

-

Solutions:

-

Bath Solution (extracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.4 with KOH.

-

Pipette Solution (intracellular): (in mM) 140 KCl, 10 HEPES, 2 MgCl2; pH adjusted to 7.2 with KOH.

-

This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the pipette solution.

-

Procedure:

-

Cell Preparation: Co-transfect cells with Kir6.2 and SUR1 cDNA and culture for 24-48 hours to allow for protein expression.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the pipette solution. Fire-polish the tip.

-

Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact, release the pressure to form a high-resistance (GΩ) seal.

-

Configuration:

-

Inside-Out Patch: After forming a giga-seal, retract the pipette to excise a patch of membrane, exposing the intracellular face to the bath solution. This allows for the direct application of this compound to the intracellular side of the channel.

-

Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell.

-

-

Recording:

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Record baseline K-ATP channel currents.

-

Perfuse the patch or cell with solutions containing increasing concentrations of this compound.

-

Record the steady-state current at each concentration.

-

-

Data Analysis:

-

Measure the amplitude of the current at each this compound concentration.

-

Normalize the current to the baseline current (in the absence of the drug).

-

Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC50 and Hill coefficient.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the SUR1 subunit.

Objective: To determine the inhibitory constant (Ki) of this compound for the SUR1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparations: From cells expressing the Kir6.2/SUR1 complex.

-

Radioligand: [³H]glibenclamide.

-

Unlabeled Ligands: this compound and unlabeled glibenclamide.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Counter and Vials.

-

Glass Fiber Filters.

Procedure:

-

Incubation: In a series of tubes, incubate the cell membrane preparations with a fixed concentration of [³H]glibenclamide and varying concentrations of unlabeled this compound.

-

Controls: Include tubes for total binding (only [³H]glibenclamide) and non-specific binding ( [³H]glibenclamide plus a high concentration of unlabeled glibenclamide).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound's mechanism of action is a well-defined process centered on its high-affinity and selective binding to the SUR1 subunit of the pancreatic β-cell K-ATP channel. This interaction leads to channel closure, membrane depolarization, and ultimately, glucose-independent insulin secretion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's pharmacology and to explore the development of novel therapeutics targeting the Kir6.2/SUR1 complex.

References

- 1. Effects of this compound (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Calcium Hydrate? [synapse.patsnap.com]

- 5. Frontiers | Structural Insights Into the High Selectivity of the Anti-Diabetic Drug this compound [frontiersin.org]

- 6. Cryo-EM structure of the ATP-sensitive potassium channel illuminates mechanisms of assembly and gating - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the action of S 21403 (this compound) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Chemical Synthesis and Purification of Mitiglinide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical synthesis and purification of Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue for the management of type 2 diabetes. This document outlines various synthetic strategies, detailed experimental protocols for key reactions, and methods for purification to achieve high-purity this compound calcium, the active pharmaceutical ingredient.

Introduction to this compound

This compound, chemically known as (2S)-2-benzyl-3-(cis-hexahydroisoindoline-2-carbonyl)propanoic acid, is a member of the meglitinide (B1211023) class of antidiabetic drugs. It stimulates insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (KATP) channels. This guide focuses on the chemical methodologies for its synthesis and purification, critical for research, development, and manufacturing.

Synthetic Strategies for this compound

Several synthetic routes to this compound have been developed, primarily converging on the formation of the key intermediate, (S)-2-benzylsuccinic acid, and its subsequent amidation with cis-hexahydroisoindole. Two prominent strategies are detailed below.

Synthesis Starting from Phenylalanine

One common approach utilizes either D- or L-phenylalanine as the chiral starting material. The synthesis starting from D-phenylalanine is a multi-step process that involves the conversion of the amino acid to a key hydroxy acid intermediate, followed by further transformations to build the succinic acid backbone. A reported total yield for one such route is approximately 47%.[1]

Synthesis Starting from Diethyl Succinate (B1194679) and Benzaldehyde

An alternative strategy begins with the Stobbe condensation of diethyl succinate and benzaldehyde.[1] This is followed by hydrogenation to form DL-2-benzylsuccinic acid, which is then resolved to obtain the desired (S)-enantiomer.[1] This route has a reported total yield of around 26.8%.[2]

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of this compound.

Synthesis of Key Intermediate: (S)-2-Benzylsuccinic Acid

A crucial component in this compound synthesis is the optically pure (S)-2-benzylsuccinic acid. One method to obtain this involves the resolution of racemic 2-benzylsuccinic acid.

Protocol for Racemization and Resolution of 2-Benzylsuccinic Acid [3]

-

Racemization: An alkaline aqueous solution containing (R)-2-benzylsuccinic acid is heated to 80-90°C and maintained for 12 hours. The reaction is monitored by HPLC until a 1:1 ratio of (R)- and (S)-2-benzylsuccinic acid is achieved. The solution is then cooled to 0-10°C, and the pH is adjusted to 1-2 with hydrochloric acid. The mixture is incubated for 2 hours, and the resulting solid is filtered and dried.

-

Resolution: The racemic 2-benzylsuccinic acid is dissolved in ethanol (B145695) with (R)-α-phenylethylamine and heated to reflux. The solution is then cooled to 20-25°C and incubated for 1 hour to allow for crystallization of the diastereomeric salt. The salt is isolated by filtration. Subsequent treatment of the resolved salt yields (S)-2-benzylsuccinic acid with high enantiomeric excess.

Formation of (S)-2-Benzylsuccinic Anhydride[3]

(S)-2-benzylsuccinic acid is refluxed with an excess of acetic anhydride (B1165640) for 2-3 hours. After cooling to room temperature, the excess acetic anhydride is removed under reduced pressure. The crude anhydride can be purified by recrystallization from a toluene/hexanes mixture to yield a white crystalline solid.

Amidation of (S)-2-Benzylsuccinic Anhydride with cis-Hexahydroisoindole[3]

-

(S)-2-Benzylsuccinic anhydride is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) under an inert atmosphere and cooled to 0°C.

-

To this solution, 1.0-1.2 equivalents of cis-hexahydroisoindole and 1.2-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) are added sequentially.

-

The reaction mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine to yield this compound acid.

Synthesis Workflow for this compound

References

Mitiglinide (KAD-1229): A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668) (also known as KAD-1229) is a rapid-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic effect is achieved through the selective inhibition of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[2][3][4] This action triggers a cascade of events culminating in insulin exocytosis, thereby lowering postprandial blood glucose levels.[3][5] A thorough understanding of the structure-activity relationship (SAR) of this compound is paramount for the rational design of novel, more potent, and selective analogs. This technical guide provides a comprehensive overview of the SAR of this compound, detailing the key structural motifs responsible for its biological activity, summarizing quantitative data, and outlining the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the Pancreatic KATP Channel

This compound exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel.[3] The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[6] In a resting state, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential.

Following a meal, the rise in blood glucose leads to an increase in intracellular ATP levels within the β-cell. ATP binds to the Kir6.2 subunit, causing the KATP channel to close. This closure leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.[3]

This compound mimics the effect of ATP by binding to the SUR1 subunit and inducing channel closure, thereby stimulating insulin secretion in a glucose-dependent manner.[3] Cryo-electron microscopy studies have revealed that this compound binds to a specific site on SUR1, known as the "A-site," which is distinct from the binding site of some other insulin secretagogues like repaglinide.[6] This specific binding interaction is crucial for its high affinity and selectivity for the pancreatic KATP channel over other subtypes found in cardiac and smooth muscle tissue.[4][6]

References

- 1. This compound: KAD 1229, S 21403 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Mitiglinide for In Vitro Research: A Technical Guide

This guide provides a comprehensive overview of the physicochemical properties of Mitiglinide (B115668), alongside detailed protocols for its use in in vitro studies. The information is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for experimental design and execution.

Physicochemical Characteristics

This compound is a rapid-acting insulin (B600854) secretagogue belonging to the meglitinide (B1211023) class of antidiabetic drugs.[1][2] Its efficacy and behavior in experimental settings are dictated by its fundamental chemical and physical properties. A summary of these properties is presented below.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₅NO₃ | [3][4] |

| Molecular Weight | 315.4 g/mol | [3] |

| Melting Point | 146-148°C (for this compound calcium) | [5] |

| LogP | 2.9 | [3][6] |

| Water Solubility | Insoluble (< 0.1 mg/mL); ~86 µg/mL | [7][8] |

| Solubility in Solvents | DMSO: ≥10 mg/mL (warmed to 60°C); 25 mg/mL (with ultrasonic) Ethanol: Soluble; 2 mg/mL Methanol: Soluble | [5][7][8][9][10] |

| Appearance | White to off-white solid/powder | [5][7] |

| Stability | Store powder at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for up to 1 year or -20°C for 1 month.[9][11] |

Mechanism of Action: Signaling Pathway

This compound stimulates insulin secretion by targeting the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1][3][12][13] It binds specifically to the sulfonylurea receptor 1 (SUR1) subunit of the channel complex.[3][14] This binding event closes the KATP channel, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, causing an influx of extracellular calcium.[1][12] The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules.[1][6][12]

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental Protocols for In Vitro Studies

Successful in vitro studies with this compound require careful preparation of stock solutions and adherence to validated experimental protocols.

Due to its poor water solubility, this compound must first be dissolved in an appropriate organic solvent.[7][8]

-

Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[7][9]

-

Dissolution Procedure:

-

To prepare a 25 mg/mL stock solution, weigh the appropriate amount of this compound calcium hydrate (B1144303) powder.

-

Aid dissolution by using an ultrasonic bath until the solution is clear.[7][9]

-

-

Storage:

-

Working Solution: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer. Ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).

This protocol is designed to measure the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.[13][15][16]

-

Cell/Islet Preparation:

-

Culture β-cells to 80-90% confluency in a 24-well plate.

-

For isolated islets, use batches of 10 islets in triplicate for each condition.[16]

-

-

Pre-incubation (Starvation):

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add KRB buffer containing different treatment conditions:

-

Negative Control: Low glucose (e.g., 2.8 mM).

-

Positive Control: High glucose (e.g., 16.7 mM).[16]

-

Test Conditions: High glucose (16.7 mM) plus varying concentrations of this compound (e.g., 30 nM to 10 µM).[13][15]

-

This compound Alone: Low glucose (2.8 mM) plus varying concentrations of this compound.

-

-

Incubate the plate for 1 hour at 37°C.[16]

-

-

Sample Collection:

-

After incubation, carefully collect the supernatant (which contains the secreted insulin) from each well and transfer it to a microcentrifuge tube.

-

Centrifuge the tubes to pellet any detached cells and store the supernatant at -20°C or -80°C until analysis.

-

-

Insulin Quantification:

Caption: A typical workflow for a Glucose-Stimulated Insulin Secretion assay.

This colorimetric assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[17][18]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17][18]

-

Add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).[18]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[17][19]

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

-

Mix gently on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition:

References

- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound calcium price,buy this compound calcium - chemicalbook [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0015382) [hmdb.ca]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preparation, in vitro and in vivo evaluation of a novel this compound microemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound calcium hydrate | Potassium Channel | TargetMol [targetmol.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of this compound Calcium Hydrate? [synapse.patsnap.com]

- 13. Characterization of the action of S 21403 (this compound) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. broadpharm.com [broadpharm.com]

- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 19. jrmds.in [jrmds.in]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Molecular Modeling of Mitiglinide Docking to the KATP Channel: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling approaches used to elucidate the interaction between Mitiglinide (B115668), a rapid-acting insulin (B600854) secretagogue, and the ATP-sensitive potassium (KATP) channel. The KATP channel, a critical regulator of insulin secretion in pancreatic β-cells, is the primary target for this compound and other antidiabetic drugs. Understanding the precise binding mechanism at an atomic level is paramount for the rational design of novel therapeutics with improved selectivity and efficacy. This document details the structure of the KATP channel, the mechanism of this compound action, quantitative binding data, and the computational protocols for docking and simulation studies. It integrates structural biology findings with computational methodologies to present a complete picture of the this compound-KATP channel interaction.

Introduction to the KATP Channel and this compound

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that couple the metabolic state of a cell to its electrical activity.[1][2] In pancreatic β-cells, these channels are composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2][3] The KATP channel acts as a metabolic sensor; high levels of intracellular ATP, resulting from glucose metabolism, lead to channel closure.[4] This closure causes depolarization of the β-cell membrane, activation of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[5][6]

This compound is a meglitinide-class antidiabetic drug that stimulates insulin secretion by directly binding to the SUR1 subunit of the KATP channel and inducing its closure, mimicking the effect of high ATP levels.[4][5] It is known for its rapid onset and short duration of action, which helps in controlling postprandial hyperglycemia.[4][6] Molecular modeling studies, supported by cryo-electron microscopy (cryo-EM) structures, have been instrumental in defining the precise binding site and interaction patterns of this compound, providing a structural basis for its high selectivity towards the pancreatic (Kir6.2/SUR1) form of the KATP channel.[7][8]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the KATP channel. The binding of this compound to the SUR1 subunit stabilizes the channel in a closed conformation. This inhibition of potassium efflux leads to the depolarization of the cell membrane, which initiates a cascade of events culminating in insulin release.

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Molecular Basis of this compound-KATP Channel Interaction

Recent cryo-EM studies have successfully resolved the structure of the SUR1 subunit in complex with this compound, providing unprecedented insight into its binding mode.[7]

3.1. The this compound Binding Site this compound binds to a pocket within the transmembrane domain (TMD) of the SUR1 subunit, which is considered the common binding site for insulin secretagogues.[7] This site, often referred to as the "A-site," is formed by residues from transmembrane helices TM7 and TM8 of TMD1, and TM16 and TM17 of TMD2.[7] The binding of this compound locks the SUR1 subunit in an inward-facing conformation, which is non-conductive to potassium ions.[7][9]

3.2. Key Interacting Residues The interaction between this compound and SUR1 involves a combination of polar and hydrophobic interactions. The negatively charged carboxyl group of this compound forms electrostatic interactions with positively charged arginine residues, while other parts of the molecule engage in hydrophobic contacts with surrounding residues.[10]

| Interacting Residue (in SUR1) | Transmembrane Helix | Type of Interaction | Reference |

| Arginine (R1246) | TM16 | Electrostatic | [10] |

| Arginine (R1300) | TM17 | Electrostatic | [10] |

| Phenylalanine (F433) | - | π-π stacking | [10] |

| Isoleucine (I381), Isoleucine (I385) | TMD1 | Hydrophobic | [10] |

| Tryptophan (W430) | TMD1 | Hydrophobic | [10] |

| Leucine (L1241), Threonine (T1242) | TMD2 | Hydrophobic | [10] |

Quantitative Analysis of this compound Binding

The affinity and selectivity of this compound for different KATP channel isoforms have been quantified through electrophysiological and radioligand binding assays. This compound shows high selectivity for the pancreatic Kir6.2/SUR1 complex over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms.[8][11]

Table 1: Inhibitory Concentrations (IC50) of this compound on KATP Channel Subtypes

| Channel Complex | Method | IC50 | Reference |

|---|---|---|---|

| Kir6.2/SUR1 | Patch-clamp (COS-1 cells) | 100 nM | [8][11] |

| Kir6.2/SUR2A | Patch-clamp (COS-1 cells) | > 10 µM | [8][11] |

| Kir6.2/SUR2B | Patch-clamp (COS-1 cells) | > 10 µM | [8][11] |

| Kir6.2/SUR1 | Patch-clamp (Oocytes) | 3.8 nM (high-affinity site) | [12] |

| Kir6.2/SUR2A | Patch-clamp (Oocytes) | 3.2 µM (high-affinity site) |[12] |

Table 2: Competitive Binding Affinities

| Ligand | Assay | IC50 / Ki | Reference |

|---|---|---|---|

| This compound | [³H]glibenclamide displacement (HIT-T15 cells) | 13 nM | [7] |

| This compound | [³H]glibenclamide displacement (COS-1 cells) | 280 nM | [11] |

| Glibenclamide | [³H]glibenclamide displacement (COS-1 cells) | 7.1 nM | [9] |

| Repaglinide | [³H]glibenclamide displacement (COS-1 cells) | 1.6 µM | [11] |

| Nateglinide (B44641) | [³H]glibenclamide displacement (COS-1 cells) | 8 µM |[11] |

Protocols for Molecular Modeling

A multi-step computational workflow is typically employed to model the docking of this compound to the KATP channel. This process includes preparing the protein structure, performing molecular docking to predict the binding pose, and running molecular dynamics simulations to assess the stability of the complex.

Caption: A standard workflow for the molecular modeling of a ligand-protein complex.

5.1. Protocol for Homology Modeling of the KATP Channel If an experimental structure of the target KATP channel isoform is not available, homology modeling can be used to generate a 3D model.

-

Template Selection: Identify a suitable template structure with high sequence identity to the target protein (e.g., a cryo-EM structure of a related KATP channel) using a BLAST search against the Protein Data Bank (PDB).

-

Sequence Alignment: Align the amino acid sequence of the target protein with the sequence of the selected template. This step is critical as the quality of the alignment directly impacts the final model's accuracy.[13]

-

Model Building: Use software like MODELLER or SWISS-MODEL to construct the 3D model of the target based on the alignment and the template's coordinates. This involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions.

-

Loop Modeling: For regions with gaps in the alignment (indels), specialized algorithms are used to model the loop structures.[13]

-

Model Refinement and Validation: The generated model is subjected to energy minimization to relieve any steric clashes. Its quality is then assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

5.2. Protocol for Molecular Docking of this compound Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14]

-

Receptor Preparation: Start with a high-resolution structure of the KATP channel (e.g., from cryo-EM, PDB ID: 7WIT).[7] Remove water molecules, add hydrogen atoms, and assign partial charges using a molecular modeling suite (e.g., Schrödinger, MOE, or UCSF Chimera).

-

Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization and assign appropriate atom types and charges.

-

Binding Site Definition: Define the docking grid box around the known this compound binding site in the SUR1 subunit, ensuring it is large enough to accommodate the ligand and allow for rotational and translational sampling.[7]

-

Docking Simulation: Run the docking algorithm using software such as AutoDock, Glide, or RosettaLigand.[14][15] The software will systematically search for optimal binding poses of this compound within the defined site.

-

Pose Analysis and Scoring: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are visually inspected for chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the key residues identified from experimental data. A root mean square deviation (RMSD) of less than 2.0 Å from a known crystal pose is often considered a successful prediction.[16][17]

5.3. Protocol for Molecular Dynamics (MD) Simulation MD simulations are used to validate the stability of the docked pose and to study the dynamic behavior of the protein-ligand complex over time.[18][19]

-

System Setup: Place the best-docked this compound-KATP channel complex into a simulated membrane bilayer (e.g., POPC) and solvate it with a water model (e.g., TIP3P) in a periodic boundary box. Add counter-ions to neutralize the system.[19]

-

Parameterization: Assign force field parameters for the protein (e.g., CHARMM36m, AMBER) and the ligand (e.g., CGenFF, GAFF).

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes and relax the initial configuration.[20]

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) under NVT (constant number of particles, volume, and temperature) ensemble, followed by equilibration at the target pressure (e.g., 1 bar) under NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints on the protein and ligand are typically applied and gradually released during this phase.[18][20]

-

Production Run: Run the production MD simulation for a significant duration (e.g., 100-500 nanoseconds) without any restraints.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex by calculating RMSD and root mean square fluctuation (RMSF). Monitor key interactions (e.g., hydrogen bonds, salt bridges) between this compound and SUR1 over time to confirm the stability of the binding pose.

Conclusion

The integration of high-resolution cryo-EM with advanced computational modeling techniques has provided a detailed atomic-level understanding of how this compound interacts with the KATP channel. Molecular docking and dynamics simulations, guided by experimental data, have confirmed the binding site within the SUR1 subunit and elucidated the key residues responsible for the high-affinity interaction. This technical guide outlines the fundamental principles and protocols that underpin these investigations. The insights gained from such studies are invaluable for structure-based drug design, paving the way for the development of next-generation antidiabetic agents with enhanced specificity and improved therapeutic profiles.

References

- 1. ATP-Sensitive Potassium Channels: Structures, Functions, and Pathophysiology [jstage.jst.go.jp]

- 2. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Calcium Hydrate? [synapse.patsnap.com]

- 5. This compound | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. The effects of this compound (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homology modeling - Wikipedia [en.wikipedia.org]

- 14. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toward high-resolution modeling of small molecule–ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Toward high-resolution modeling of small molecule-ion channel interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 19. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

Mitiglinide's Electrophysiological Impact on Pancreatic β-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide (B115668), a benzylsuccinic acid derivative, is a short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus. Its therapeutic effect is rooted in its direct interaction with the electrophysiological machinery of pancreatic β-cells, specifically by targeting ATP-sensitive potassium (KATP) channels. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on pancreatic β-cells, detailing its mechanism of action, summarizing quantitative data from key experiments, and outlining the methodologies used to elucidate these effects. The included signaling pathways and experimental workflows, visualized using the DOT language, offer a clear and concise representation of the molecular and procedural aspects of this compound's action.

Mechanism of Action: KATP Channel Inhibition

The primary molecular target of this compound in pancreatic β-cells is the ATP-sensitive potassium (KATP) channel. These channels are crucial in coupling the cell's metabolic state to its electrical activity and subsequent insulin secretion. The β-cell KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1][2]

This compound exerts its effect by binding to the SUR1 subunit of the KATP channel.[3] Cryo-electron microscopy studies have revealed that this compound binds to the common insulin secretagogue-binding site within SUR1.[3] This binding event inhibits the channel's activity, reducing the outward flow of potassium ions (K+).[2] The decreased K+ efflux leads to the depolarization of the β-cell membrane.[3]

This depolarization triggers the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of calcium ions (Ca2+) into the cell.[3] The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin secretion.[2] Notably, the action of this compound is glucose-dependent, with its insulinotropic effect being more pronounced at higher glucose concentrations.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with pancreatic β-cell KATP channels and its subsequent effects.

Table 1: this compound's Inhibitory Potency on KATP Channel Subtypes

| KATP Channel Subtype (Kir6.2 with) | IC50 (this compound) | Reference(s) |

| SUR1 (pancreatic β-cell type) | 4 nM - 100 nM | [5][6] |

| SUR2A (cardiac type) | ~3 µM | [6] |

| SUR2B (smooth muscle type) | ~5 µM | [6] |

Table 2: Competitive Binding of this compound to SUR1

| Radioligand | Competitor | Cell Type | IC50 | Reference(s) |

| [3H]-glibenclamide | This compound | HIT-15 cells | 13 nM | [2] |

| [3H]-glibenclamide | This compound | COS-1 cells (expressing SUR1) | 280 nM | [5] |

Table 3: Dose-Dependent Effects of this compound on Insulin Secretion

| This compound Concentration | Glucose Concentration | Cell/Tissue Type | Effect on Insulin Secretion | Reference(s) |

| 0.1 - 1.0 µM | Stimulatory (e.g., 8.3 mM, 16.7 mM) | Diabetic GK rat islets | Significant amplification of glucose-induced insulin secretion | [4] |

| 10 µM | Basal or low glucose | Diabetic GK rat islets | Strong stimulation of insulin secretion | [4] |

| 30 nM | Not specified | MIN6 cells | Induced a rapid peak of insulin secretion | [7] |

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway in Pancreatic β-Cells

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental Workflow: Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp analysis of this compound's effect.

Experimental Workflow: Intracellular Calcium Imaging

Caption: Workflow for intracellular calcium imaging with Fura-2 AM.

Detailed Experimental Protocols

Patch-Clamp Electrophysiology (Inside-Out Configuration)

This protocol is adapted for studying the direct effects of this compound on KATP channels in a cell-free membrane patch.

-

Cell Culture: Pancreatic β-cells (e.g., from dispersed primary islets) or cell lines expressing Kir6.2/SUR1 (e.g., COS-1, HEK293) are cultured on glass coverslips.

-

Pipette Solution (Extracellular): Contains (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).

-

Bath Solution (Intracellular): Contains (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES (pH 7.2 with KOH). ATP and this compound are added to this solution at desired concentrations.

-

Procedure:

-

A high-resistance seal (>1 GΩ) is formed between a heat-polished glass micropipette and the cell membrane.

-

The pipette is withdrawn to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).

-

The membrane patch is held at a constant potential (e.g., -60 mV).

-

Baseline KATP channel activity is recorded in an ATP-free bath solution.

-

Solutions containing varying concentrations of this compound and/or ATP are perfused over the patch.

-

The resulting inhibition of channel activity is recorded.

-

-

Data Analysis: The degree of channel inhibition at different this compound concentrations is used to construct a dose-response curve and calculate the IC50 value.

Intracellular Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in response to this compound.

-

Cell Preparation: Pancreatic β-cells or MIN6 cells are grown on glass coverslips.

-

Dye Loading:

-

Cells are incubated in a balanced salt solution (e.g., Krebs-Ringer bicarbonate buffer) containing 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.

-

After incubation, cells are washed with dye-free buffer and incubated for a further 30 minutes to allow for complete de-esterification of the dye.

-

-

Imaging:

-

The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope.

-

Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at ~510 nm.[8]

-

Baseline fluorescence ratios (F340/F380) are recorded.

-

A solution containing this compound is perfused, and the change in the fluorescence ratio is recorded over time.

-

-

Data Analysis: The 340/380 nm fluorescence ratio is calculated, which is proportional to the intracellular free Ca2+ concentration. The magnitude and kinetics of the change in this ratio upon this compound application are quantified.[1]

Insulin Secretion Assay

This protocol measures the amount of insulin released from β-cells in response to this compound.

-

Cell Culture: MIN6 cells are seeded in multi-well plates and grown to near confluence.

-

Procedure:

-

Cells are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal state of insulin secretion.[9]

-

The pre-incubation buffer is replaced with fresh KRB buffer containing various concentrations of this compound, along with low or high glucose concentrations. Control wells include buffer with glucose alone, and buffer with other secretagogues (e.g., KCl) or inhibitors (e.g., diazoxide).[10]

-

Cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

The supernatant is collected from each well.

-

The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis: The amount of insulin secreted is normalized to the total protein content or cell number in each well. The fold-increase in insulin secretion compared to the basal condition is calculated for each this compound concentration.

Conclusion

This compound's primary effect on pancreatic β-cell electrophysiology is the selective, high-affinity inhibition of the Kir6.2/SUR1 KATP channel. This action initiates a well-defined cascade of events: membrane depolarization, activation of voltage-gated calcium channels, increased intracellular calcium, and ultimately, enhanced insulin secretion. The experimental protocols detailed in this guide, including patch-clamp electrophysiology, intracellular calcium imaging, and insulin secretion assays, are fundamental tools for characterizing the electrophysiological and secretory effects of this compound and other insulin secretagogues. The quantitative data and visual workflows provided herein offer a comprehensive resource for researchers and drug development professionals working to understand and modulate pancreatic β-cell function.

References

- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 2. Effects of this compound (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the action of S 21403 (this compound) on insulin secretion and biosynthesis in normal and diabetic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of this compound (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fura-2 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Insulin secretion assays in an engineered MIN6 cell line - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tissue-Specific Expression of Mitiglinide's Molecular Targets

Authored for: Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Mitiglinide, a rapid-acting insulin (B600854) secretagogue, is a cornerstone in the management of postprandial hyperglycemia in type 2 diabetes. Its therapeutic efficacy is intrinsically linked to its interaction with specific molecular targets. This technical guide provides a comprehensive investigation into the tissue-specific expression of these targets, offering a foundational resource for researchers in pharmacology, metabolic diseases, and drug development. This document details the primary targets of this compound, presents quantitative data on their expression across various human tissues, outlines detailed experimental protocols for their analysis, and visualizes the associated signaling pathways and experimental workflows.

Molecular Targets of this compound

The primary pharmacological target of this compound is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This channel is a hetero-octameric complex composed of two distinct protein subunits:

-

The pore-forming inwardly rectifying potassium channel subunit, Kir6.2 , encoded by the KCNJ11 gene.

-

The regulatory sulfonylurea receptor 1, SUR1 , encoded by the ABCC8 gene.

This compound exerts its therapeutic effect by binding to the SUR1 subunit of the K-ATP channel.[1][2] This binding event initiates the closure of the channel, a critical step in the cascade leading to insulin secretion.[3][4] The high specificity of this compound for the Kir6.2/SUR1 complex underpins its primary action on pancreatic β-cells.[2]

Signaling Pathway of this compound Action

This compound's mechanism of action involves a well-characterized signaling pathway within the pancreatic β-cell. The binding of this compound to the SUR1 subunit triggers a series of events that mimic the physiological response to elevated blood glucose levels.

-

K-ATP Channel Closure: this compound binding to SUR1 inhibits the channel's activity, leading to its closure.[5]

-

Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.

-

Calcium Influx: This depolarization activates voltage-gated calcium channels (VGCCs) on the cell surface.[3]

-

Insulin Exocytosis: The subsequent influx of calcium ions (Ca2+) into the cytoplasm acts as a crucial intracellular signal, triggering the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.[3][4]

Quantitative Tissue Expression of this compound Targets

The tissue-specific expression of KCNJ11 and ABCC8 is critical to understanding the targeted action and potential off-target effects of this compound. The following tables summarize the median gene expression levels in Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) project, providing a quantitative overview across a wide range of human tissues.

Table 1: Median Gene Expression of KCNJ11 (Kir6.2) Across Human Tissues (GTEx V8)

| Tissue | Median TPM |

| Pancreas | 105.7 |

| Muscle - Skeletal | 42.3 |

| Heart - Atrial Appendage | 35.1 |

| Heart - Left Ventricle | 31.5 |

| Brain - Cerebellum | 20.4 |

| Nerve - Tibial | 18.9 |

| Brain - Cortex | 15.2 |

| Adipose - Subcutaneous | 12.8 |

| Artery - Aorta | 10.5 |

| Colon - Transverse | 8.7 |

| Lung | 7.1 |

| Kidney - Cortex | 6.3 |

| Liver | 2.1 |

| Spleen | 1.5 |

| Whole Blood | 0.8 |

Table 2: Median Gene Expression of ABCC8 (SUR1) Across Human Tissues (GTEx V8)

| Tissue | Median TPM |

| Pancreas | 88.4 |

| Brain - Cortex | 25.6 |

| Brain - Cerebellum | 22.1 |

| Nerve - Tibial | 15.3 |

| Pituitary | 12.9 |

| Adrenal Gland | 9.8 |

| Kidney - Cortex | 7.4 |

| Lung | 5.2 |

| Heart - Atrial Appendage | 4.1 |

| Muscle - Skeletal | 3.5 |

| Artery - Aorta | 2.9 |

| Liver | 1.8 |

| Spleen | 1.1 |

| Whole Blood | 0.5 |

| Adipose - Subcutaneous | 0.4 |

Data is sourced from the GTEx Portal. Tissues are selected to represent a broad range of organ systems. The highest expression for both genes is observed in the pancreas, the primary target tissue.

Experimental Protocols for Expression Analysis

To validate and further investigate the tissue-specific expression of this compound's targets, a variety of molecular biology techniques can be employed. Below are detailed protocols for key experiments.

Quantitative Real-Time PCR (qRT-PCR) for KCNJ11 and ABCC8 mRNA Expression

This protocol details the relative quantification of target gene expression in different tissues.

-

Tissue Homogenization and RNA Extraction:

-

Flash-freeze approximately 20-30 mg of fresh tissue in liquid nitrogen and store at -80°C.

-

Homogenize the frozen tissue in 1 mL of TRIzol reagent or a similar lysis buffer using a mechanical homogenizer.

-

Isolate total RNA following the manufacturer's protocol for the chosen reagent, typically involving chloroform (B151607) extraction and isopropanol (B130326) precipitation.

-

Resuspend the RNA pellet in RNase-free water and quantify using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

-

-

DNase Treatment and cDNA Synthesis:

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers. For a 20 µL reaction, typically combine 1 µg of RNA, primers, dNTPs, and reverse transcriptase enzyme according to the kit's instructions.

-

Incubate at the recommended temperature and duration (e.g., 42°C for 60 minutes), followed by enzyme inactivation (e.g., 70°C for 10 minutes).

-

-

qPCR Reaction Setup:

-

Prepare a master mix for each gene of interest (KCNJ11, ABCC8) and a reference gene (e.g., GAPDH, ACTB). The mix should contain SYBR Green qPCR master mix, forward and reverse primers (final concentration 100-500 nM), and nuclease-free water.

-

Aliquot the master mix into qPCR plate wells.

-

Add diluted cDNA (e.g., 1-5 ng of starting RNA equivalent) to each well. Include no-template controls (NTC) for each primer set.

-

Run in triplicate for each sample and gene.

-

-

qPCR Cycling and Data Analysis:

-

Use a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 5-10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing: 60°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Melt curve analysis to confirm product specificity.

-

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing across different tissues.

-

Western Blotting for Kir6.2 and SUR1 Protein Expression

This protocol allows for the detection and semi-quantitative analysis of target protein levels.

-

Tissue Lysis and Protein Extraction:

-

Homogenize 50-100 mg of frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 4-12% polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies specific for Kir6.2 or SUR1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Perform densitometry analysis using software like ImageJ, normalizing the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH).

-

Immunohistochemistry (IHC) for Kir6.2 and SUR1 Protein Localization

This protocol enables the visualization of the spatial distribution of target proteins within the tissue architecture.

-

Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

-

Cut 4-5 µm thick sections using a microtome and mount them on positively charged glass slides.

-

-

Deparaffinization and Rehydration:

-

Bake slides at 60°C for 1 hour.

-

Deparaffinize sections by immersing in xylene (2 x 10 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific antibody binding with a blocking serum (from the same species as the secondary antibody) for 1 hour.

-

Incubate with primary antibodies for Kir6.2 or SUR1 overnight at 4°C.

-

Wash with PBS or TBS buffer.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based HRP-conjugated secondary antibody system.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

-

Dehydration, Mounting, and Imaging:

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium and a coverslip.

-

Image the slides using a bright-field microscope and analyze the staining intensity and localization within different cell types.

-

Conclusion

This guide provides a detailed overview of the tissue-specific expression of this compound's molecular targets, KCNJ11 (Kir6.2) and ABCC8 (SUR1). The quantitative data presented herein confirms the pronounced expression of these targets in the pancreas, consistent with this compound's primary role as a pancreatic β-cell-specific insulin secretagogue. The provided experimental protocols offer a robust framework for researchers to further investigate the expression and regulation of these critical components of the K-ATP channel in various physiological and pathological contexts. A thorough understanding of the tissue distribution of drug targets is paramount for optimizing therapeutic strategies and anticipating potential off-target effects, thereby advancing the development of safer and more effective treatments for type 2 diabetes.

References

- 1. Estimating tissue-specific peptide abundance from public RNA-Seq data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genotype-Tissue Expression (GTEx) pilot analysis: Multitissue gene regulation in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human tissue gene expression TPM values for the advanced forensic biology course [zenodo.org]

- 5. biorxiv.org [biorxiv.org]

Mitiglinide: A Technical Whitepaper on Potential Non-Diabetic Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitiglinide, a rapid-acting insulin (B600854) secretagogue approved for the treatment of type 2 diabetes, exhibits a pharmacological profile suggesting potential therapeutic utility beyond glycemic control. Its primary mechanism of action involves the selective closure of ATP-sensitive potassium (KATP) channels on pancreatic β-cells, specifically targeting the SUR1/Kir6.2 subunit complex. This high selectivity for the pancreatic SUR1 isoform over the SUR2 isoforms found in cardiac and smooth muscle cells minimizes the risk of adverse cardiovascular effects associated with less selective sulfonylureas. Emerging preclinical and clinical evidence, primarily in the context of diabetes, indicates that this compound possesses pleiotropic effects, including anti-inflammatory, antioxidant, cardioprotective, and endothelial-protective properties. This technical guide synthesizes the current scientific literature to explore the core mechanisms and potential non-diabetic therapeutic applications of this compound, providing a resource for researchers and drug development professionals. While direct evidence in non-diabetic models is limited, this paper extrapolates from existing data to propose novel research directions.

Core Mechanism of Action: High Selectivity for SUR1

This compound is a meglitinide (B1211023) analog that stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells[1]. This binding event closes the channel, leading to membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.

A critical feature of this compound is its high selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over channels found in cardiovascular tissues, such as the heart (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B). This selectivity is attributed to its specific binding mode within the SUR1 subunit.

Quantitative Data: KATP Channel Selectivity

| Drug | Target Channel | IC50 | Selectivity for SUR1 |

| This compound | Kir6.2/SUR1 | 100 nM | High |

| Kir6.2/SUR2A | >10 µM | ~100-fold vs SUR2A/2B | |

| Kir6.2/SUR2B | >10 µM | ||

| Glibenclamide | Kir6.2/SUR1 | - | Non-selective |

| Kir6.2/SUR2A/2B | - |

Potential Therapeutic Application: Cardioprotection

The high selectivity of this compound for SUR1 spares the SUR2A-containing KATP channels in cardiomyocytes. These channels play a crucial role in the protective mechanism of ischemic preconditioning (IP), where brief periods of ischemia protect the heart from a subsequent prolonged ischemic event. Non-selective KATP channel blockers, like glibenclamide, can abolish this protective effect.

A preclinical study using an isolated perfused rat heart model demonstrated that this compound preserves the cardioprotective effect of ischemic preconditioning.[1] This suggests that this compound may not interfere with the heart's natural protective mechanisms during ischemic events, a significant advantage over other insulin secretagogues.

Experimental Workflow: Ischemic Preconditioning in Isolated Rat Heart

Quantitative Data: Effect on Ischemic Preconditioning

| Group | Treatment | Duration of Reperfusion Ventricular Tachyarrhythmia (minutes, mean ± SEM) |

| Non-IP | Control Buffer | 14.3 ± 2.5 |

| IP-C | Control Buffer | 4.4 ± 1.8 |

| IP-G | Glibenclamide | 14.0 ± 2.6 |

| IP-M | This compound | 3.9 ± 1.0 |

| *P < 0.05 vs. Non-IP group[1] |

Potential Therapeutic Application: Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are key drivers of various non-diabetic pathologies, including atherosclerosis and neurodegenerative diseases. Clinical studies in patients with type 2 diabetes have shown that this compound can significantly reduce postprandial levels of inflammatory cytokines and markers of oxidative stress. While these effects are linked to the drug's primary glucose-lowering action, the modulation of these pathways warrants investigation in non-diabetic contexts.

Logical Relationship: Proposed Anti-inflammatory and Antioxidant Action

Quantitative Data: Reduction of Oxidative Stress and Inflammatory Markers

| Marker | Effect of this compound (vs. Placebo in T2DM patients) |

| Plasma Nitrotyrosine | Significant Decrease |

| Plasma Malondialdehyde (MDA) | Significant Decrease |

| Oxidized LDL (oxLDL) | Significant Decrease |

| Interleukin-6 (IL-6) | Significant Decrease |

| Interleukin-18 (IL-18) | Significant Decrease |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Decrease |

Potential Therapeutic Application: Improvement of Endothelial Function

Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by reduced bioavailability of nitric oxide (NO). Studies in diabetic patients have demonstrated that this compound, particularly in combination with other agents like pioglitazone, can improve endothelial function. This effect may be partly due to the reduction in circulating free fatty acids, which are known to contribute to endothelial dysfunction. The potential for this compound to directly or indirectly enhance endothelial NO synthase (eNOS) activity in a non-diabetic setting is an area ripe for investigation.

Potential Therapeutic Application: Neuroprotection (Hypothetical)

While there is no direct evidence for the neuroprotective effects of this compound, studies on the related meglitinide, repaglinide (B1680517), have shown promise in preclinical models of neurodegenerative diseases like Parkinson's and Huntington's disease. The proposed mechanisms for repaglinide involve modulating endoplasmic reticulum stress, enhancing mitophagy, and reducing neuroinflammation. Given the structural and mechanistic similarities, it is plausible that this compound could exert similar neuroprotective effects, representing a novel and unexplored therapeutic avenue.

Detailed Experimental Protocols

Langendorff Isolated Perfused Rat Heart for Ischemic Preconditioning

-

Animal Model: Male Sprague-Dawley rats.

-

Heart Isolation: Hearts are rapidly excised and cannulated via the aorta on a Langendorff apparatus.

-

Perfusion: Retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, maintained at 37°C.

-

Ischemic Preconditioning (IP) Protocol: Three cycles of 2-minute global ischemia followed by 5 minutes of reperfusion.

-

Sustained Ischemia: 10 minutes of global ischemia.

-

Reperfusion: A subsequent period of reperfusion.

-

Drug Administration: this compound or other compounds are added to the perfusion buffer before the IP protocol.

-

Endpoint Measurement: Continuous ECG monitoring to determine the duration of reperfusion-induced ventricular tachyarrhythmia (rVT).

Measurement of Plasma Oxidative Stress Markers

-

Sample Collection: Blood samples are collected in EDTA-containing tubes and centrifuged to obtain plasma.

-

Malondialdehyde (MDA) Assay:

-

Plasma is mixed with a reagent containing thiobarbituric acid (TBA).

-

The mixture is heated to form a colored MDA-TBA adduct.

-

The absorbance is measured spectrophotometrically at ~532 nm.

-

-

Oxidized LDL (oxLDL) Assay:

-

A commercial ELISA kit is used.

-

Plasma samples are added to microplate wells pre-coated with an antibody against oxidized phospholipids.

-

A biotinylated anti-human ApoB-100 antibody is then added, followed by a streptavidin-enzyme conjugate.

-

A substrate is added, and the resulting color change is measured at 450 nm.

-

Measurement of Plasma Inflammatory Cytokines

-

Sample Collection: Plasma is prepared as described above.

-

ELISA Protocol (for IL-6, TNF-α, etc.):

-

Use commercially available sandwich ELISA kits.

-

Plasma samples and standards are added to antibody-coated microplate wells.

-

After incubation and washing, a biotinylated detection antibody is added.

-

Streptavidin-HRP conjugate is added, followed by a TMB substrate.

-

The reaction is stopped, and absorbance is read at 450 nm.

-

Assessment of Endothelial Function using Reactive Hyperemia-Peripheral Arterial Tonometry (RH-PAT)

-

Procedure:

-

A blood pressure cuff is placed on one upper arm.

-

PAT probes are placed on the index finger of each hand.

-

After a 5-minute baseline measurement, the cuff is inflated to occlude arterial flow for 5 minutes.

-

The cuff is then deflated to induce reactive hyperemia.

-

-

Data Analysis: The device automatically calculates the Reactive Hyperemia Index (RHI) by comparing the post-occlusion pulse wave amplitude to the baseline amplitude, normalized to the contralateral arm. A higher RHI indicates better endothelial function.

Conclusion and Future Directions

This compound's high selectivity for the pancreatic SUR1 KATP channel provides a strong safety rationale for its exploration in non-diabetic conditions. The existing evidence, though largely derived from diabetic models, points towards potential therapeutic benefits in cardioprotection, reduction of inflammation and oxidative stress, and improvement of endothelial function.

The most pressing need is for preclinical studies investigating the efficacy of this compound in in vivo, non-diabetic animal models of myocardial infarction, atherosclerosis, and neurodegenerative diseases. Furthermore, in vitro studies are required to elucidate the direct molecular signaling pathways, such as effects on NF-κB and eNOS phosphorylation, that may underlie its pleiotropic effects independent of glucose lowering. The findings from such research could unlock the full therapeutic potential of this well-characterized molecule.

References

Methodological & Application

Application Notes and Protocols: In Vitro Insulin Secretion Assay Using Mitiglinide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitiglinide is a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, utilized in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][2][3] This inhibition leads to membrane depolarization, influx of extracellular calcium, and subsequent exocytosis of insulin-containing granules.[2][3] The in vitro insulin secretion assay is a fundamental tool for studying the efficacy and mechanism of action of insulin secretagogues like this compound. This document provides a detailed protocol for performing a static insulin secretion assay using the mouse insulinoma cell line MIN6, a widely accepted model for studying pancreatic β-cell function.

Mechanism of Action of this compound

This compound stimulates insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in pancreatic β-cells.[1][4] Under normal physiological conditions, an increase in intracellular ATP, resulting from glucose metabolism, closes these channels, leading to membrane depolarization.[2] this compound mimics this effect by directly binding to and closing the KATP channels, independent of intracellular ATP levels.[2][4] This channel closure causes a depolarization of the cell membrane, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions triggers the fusion of insulin-containing vesicles with the plasma membrane and the release of insulin into the extracellular space.[2][3]

Experimental Protocols

Materials and Reagents

-

MIN6 cells (mouse insulinoma cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 25 mM glucose, supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA). The composition of 1x KRBB is: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4.

-

This compound calcium salt

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Glucose stock solution (e.g., 1 M, sterile)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

Insulin ELISA Kit (Mouse/Rat)

Equipment

-

Cell culture incubator (37°C, 5% CO₂)

-

24-well cell culture plates

-

Laminar flow hood

-

Centrifuge

-